Chemical structure and properties of (2-Methylprop-1-en-1-yl)(2-methylpropyl)amine
Chemical structure and properties of (2-Methylprop-1-en-1-yl)(2-methylpropyl)amine
The following technical guide provides an in-depth analysis of (2-Methylprop-1-en-1-yl)(2-methylpropyl)amine , focusing on its chemical structure, tautomeric equilibrium, synthesis, and reactivity.
Chemical Identity, Tautomeric Dynamics, and Synthetic Applications[1]
Executive Summary
(2-Methylprop-1-en-1-yl)(2-methylpropyl)amine (Systematic Name: N-(2-methylpropyl)-2-methylprop-1-en-1-amine) is an organic enamine formed via the condensation of isobutyraldehyde and isobutylamine.[1] In standard conditions, this compound exists in a dynamic equilibrium with its thermodynamically more stable imine tautomer, N-Isobutylideneisobutylamine (CAS 6898-82-4).[1]
While the bulk material is predominantly the imine, the enamine form is the critical reactive species for nucleophilic carbon-carbon bond-forming reactions (e.g., Stork enamine alkylation).[1] This guide details the structural properties of this system, the kinetics of its formation, and its utility as a transient intermediate in the synthesis of hindered amines and corrosion inhibitors.
Chemical Identity & Structural Analysis[1][2][3]
Nomenclature and Identifiers
The compound is often referenced by the CAS number of its stable tautomer.
| Property | Detail |
| Systematic Name (Enamine) | N-(2-methylpropyl)-2-methylprop-1-en-1-amine |
| Common Name (System) | Isobutenyl-isobutyl-amine / N-Isobutylideneisobutylamine |
| CAS Number (Imine Tautomer) | 6898-82-4 |
| Molecular Formula | |
| Molecular Weight | 127.23 g/mol |
| SMILES (Enamine) | CC(C)=CNCC(C)C |
| SMILES (Imine) | CC(C)C=NCC(C)C |
Tautomeric Equilibrium (Imine-Enamine System)
The defining characteristic of this molecule is the prototropic tautomerism between the imine (Schiff base) and the enamine. For aliphatic aldehydes reacting with primary amines, the equilibrium lies heavily toward the imine due to the greater stability of the
Mechanism of Tautomerism:
-
Imine Form: The nitrogen lone pair is localized; the double bond is between Carbon and Nitrogen.
-
Enamine Form: A proton shifts from the
-carbon to the nitrogen; the double bond shifts to the carbon-carbon bond ( ).[1]
Visualization: Tautomeric Equilibrium
Caption: The reversible proton shift between the stable imine and the reactive enamine tautomer.
Physical Properties
Note: Data primarily reflects the equilibrium mixture, which is >95% imine.[1]
| Property | Value (Approximate) | Context |
| Boiling Point | 125–135 °C | Estimated based on Diisobutylamine (139°C) and lack of H-bonding in imine.[1] |
| Density | 0.76–0.78 g/mL | Typical for aliphatic |
| Solubility | Miscible in organic solvents | Soluble in ethanol, ether, benzene; hydrolyzes in water. |
| Appearance | Colorless to pale yellow liquid | Darkens upon oxidation/polymerization. |
| Odor | Pungent, amine-like | Distinctive "fishy" or "earthy" odor.[1] |
Synthesis & Formation Protocol
The synthesis involves the condensation of Isobutyraldehyde and Isobutylamine . To isolate or maximize the yield, water must be removed from the system (Le Chatelier's principle) to prevent hydrolysis.
Reaction Pathway
[1]Experimental Protocol (Standard Condensation)
Objective: Synthesis of N-Isobutylideneisobutylamine (containing enamine tautomer).
Reagents:
-
Isobutyraldehyde (1.0 eq)[1]
-
Isobutylamine (1.0 eq)
-
Solvent: Toluene or Benzene (for azeotropic removal of water)
-
Catalyst: p-Toluenesulfonic acid (pTSA) (0.1 mol% - optional, accelerates equilibrium)[1]
Step-by-Step Methodology:
-
Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, addition funnel, and a Dean-Stark trap fitted with a reflux condenser.
-
Addition: Charge the flask with Isobutylamine and solvent (Toluene).
-
Reaction: Cool to 0°C. Add Isobutyraldehyde dropwise to control the exotherm (formation of hemiaminal).
-
Dehydration: Once addition is complete, heat the mixture to reflux. Water will collect in the Dean-Stark trap.[1] Continue until theoretical water volume is collected.
-
Isolation: Cool the mixture. Remove solvent via rotary evaporation.
-
Purification: Distill the residue under reduced pressure/vacuum to obtain the pure product. Store under inert atmosphere (
or Ar) to prevent hydrolysis.
Visualization: Synthesis Workflow
Caption: Synthetic pathway via condensation and azeotropic dehydration.[1]
Reactivity Profile & Applications
Enamine Reactivity (C-Alkylation)
Although the enamine is the minor tautomer, it is the nucleophile in reactions with electrophiles (alkyl halides, acyl chlorides).
-
Mechanism: The nitrogen lone pair donates electron density into the
double bond, making the -carbon nucleophilic. -
Application: Reaction with methyl iodide or allyl bromide leads to
-alkylation of the original aldehyde carbon after hydrolysis.[1]
Reduction (Synthesis of Diisobutylamine)
The most common industrial application of this system is as an intermediate for Diisobutylamine (CAS 110-96-3).[1]
-
Reaction: Hydrogenation (
+ Pd/C) or Hydride reduction ( ). -
Product:
-Diisobutylamine (Saturated secondary amine).[1] -
Use Case: Diisobutylamine is a key corrosion inhibitor and a precursor for vulcanization accelerators.
Hydrolysis
The system is moisture-sensitive.[1] Exposure to atmospheric moisture reverses the synthesis, releasing the volatile and odorous isobutyraldehyde and isobutylamine.
-
Stability Note: Samples must be stored in tightly sealed containers, preferably over molecular sieves.
Safety & Handling
-
Flammability: High. Flash point likely < 20°C (based on precursors). Ground all equipment.
-
Toxicity: Amines are generally skin irritants and lachrymators. Inhalation can cause respiratory distress.[2]
-
Storage: Store in a cool, dry, well-ventilated area away from acids and oxidizers.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 6898-82-4, N-Isobutylideneisobutylamine. Retrieved from [Link]
-
Master Organic Chemistry. Enamines: Formation, Stability, and Reactivity. Retrieved from [Link]
